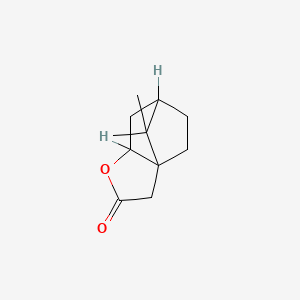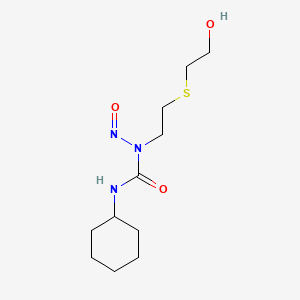
Urea, N'-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- is a complex organic compound with a unique structure that includes a urea backbone, a cyclohexyl group, a hydroxyethylthioethyl side chain, and a nitroso group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- typically involves multiple steps. One common approach is to start with cyclohexylisocyanate and react it with 2-aminoethanethiol to form the intermediate N-cyclohexyl-N-(2-mercaptoethyl)urea. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, forming N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)urea. Finally, the nitroso group is introduced through a reaction with nitrous acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthioethyl side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules
Biology
In biological research, Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its nitroso group can release nitric oxide, which has various physiological effects, including vasodilation and antimicrobial activity.
Industry
In industrial applications, this compound can be used as a stabilizer or additive in polymer formulations. Its unique chemical properties can enhance the performance and durability of materials.
Wirkmechanismus
The mechanism of action of Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can release nitric oxide, which can modulate various signaling pathways. The hydroxyethylthioethyl side chain can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-N’-(2-hydroxyethyl)urea
- N-cyclohexyl-N’-(2-(2-hydroxyethoxy)ethyl)urea
- N-cyclohexyl-N’-(3-hydroxypropyl)urea
Uniqueness
Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- is unique due to the presence of the nitroso group and the hydroxyethylthioethyl side chain. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. The ability to release nitric oxide and form stable protein complexes makes it particularly valuable in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
73944-55-5 |
|---|---|
Molekularformel |
C11H21N3O3S |
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
3-cyclohexyl-1-[2-(2-hydroxyethylsulfanyl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C11H21N3O3S/c15-7-9-18-8-6-14(13-17)11(16)12-10-4-2-1-3-5-10/h10,15H,1-9H2,(H,12,16) |
InChI-Schlüssel |
SMTGXYVFVDTFMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(CCSCCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


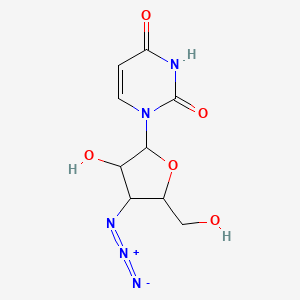
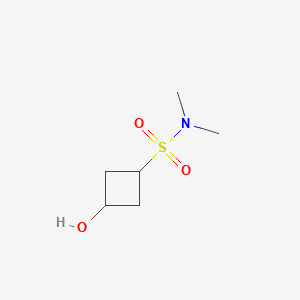
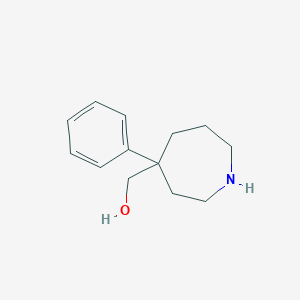
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)


![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)

![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
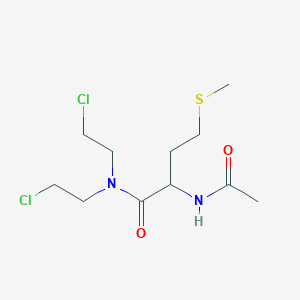
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)


